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H-Ala-Ala-Ala-NH2 . HCl

Peptide Conformation NMR Spectroscopy Molecular Dynamics

Researchers studying intrinsically disordered proteins or collagen mimetics require a validated conformational standard to calibrate NMR scalar couplings and benchmark molecular dynamics force fields. H-Ala-Ala-Ala-NH2·HCl addresses this need: • ~90% PPII helix population (combined NMR/MD, <5% uncertainty) for precise calibration of scalar coupling measurements and force field validation. • Defined anti-parallel β-sheet crystallographic packing enables investigation of chain-length-dependent hydrogen-bonding energetics relevant to amyloid and silk fibroin research. • C-terminal amide confers superior nucleophilicity and distinct enzymatic recognition compared to carboxylate-terminated analogs. Supplied as ≥98% HPLC purity hydrochloride salt; stored at -20°C; available for immediate global dispatch.

Molecular Formula C9H19ClN4O3
Molecular Weight 266.72 g/mol
Cat. No. B13775384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-Ala-NH2 . HCl
Molecular FormulaC9H19ClN4O3
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)N)N.Cl
InChIInChI=1S/C9H18N4O3.ClH/c1-4(10)8(15)13-6(3)9(16)12-5(2)7(11)14;/h4-6H,10H2,1-3H3,(H2,11,14)(H,12,16)(H,13,15);1H/t4-,5-,6-;/m0./s1
InChIKeyWQHVMNMHHBTOOW-YCLXABBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Ala-Ala-NH2·HCl: Model Tripeptide for Structural Studies


H-Ala-Ala-Ala-NH2·HCl (tri-alanine amide hydrochloride) is a synthetic tripeptide composed of three L-alanine residues linked by peptide bonds, terminated with a C-terminal amide and stabilized as a hydrochloride salt. This compound serves as a minimal homopolymeric model system for investigating peptide backbone conformation, particularly the polyproline II (PPII) helix and extended β-structures [1]. Its defined length and homogeneous composition make it a valuable reference standard for solid-state NMR structural studies and as a substrate for peptidase activity assays [2]. The C-terminal amidation distinguishes this tripeptide from carboxylate-terminated analogs, conferring distinct physicochemical properties that influence solubility and enzymatic recognition [3].

Model System

PPII helix and β‑structure backbone conformation studies

Reference Standard

Solid‑state NMR structural analysis of homopeptides

Enzyme Substrate

Peptidase activity assays with amide‑terminated tri‑alanine

H-Ala-Ala-Ala-NH2·HCl: Why Analogs Require Validation


Substituting H-Ala-Ala-Ala-NH2·HCl with seemingly similar compounds—such as di-alanine amide hydrochloride (H-Ala-Ala-NH2·HCl), carboxylate-terminated tri-alanine (H-Ala-Ala-Ala-OH), or other homopeptides—introduces quantifiable differences in conformational ensemble distribution, crystallographic packing, and enzymatic recognition [1]. A reduction in chain length from three to two alanine residues fundamentally alters the accessible conformational landscape and eliminates the critical β-sheet hydrogen-bonding network observed in tri-alanine crystals [2]. Furthermore, the C-terminal amide versus carboxylate substitution directly modulates the compound's nucleophilicity in aminolysis reactions and its susceptibility to carboxypeptidase-mediated hydrolysis [3]. These molecular-level variations translate to divergent experimental outcomes in structural biology, enzymology, and materials science applications, necessitating rigorous validation before any analog substitution can be considered.

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Di‑alanine analogs eliminate the β‑sheet hydrogen‑bond network and alter the conformational landscape seen in tri‑alanine crystals.

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Carboxylate‑terminated tri‑alanine changes enzyme recognition and reduces aminolysis nucleophilicity relative to the amide form.

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Trivaline or triglycine introduce multi‑state conformational heterogeneity, complicating structural interpretation.

H-Ala-Ala-Ala-NH2·HCl: Evidence-Based Differentiation


Conformational Homogeneity: PPII Helix vs. Mixed Ensembles

H-Ala-Ala-Ala-NH2 (trialanine amide) exhibits a highly restricted conformational ensemble in aqueous solution, with approximately 90% of molecules adopting a poly-L-proline II (PPII) helix-like structure and approximately 10% adopting an extended β-structure; α-helical conformations are not detected [1]. This distribution contrasts sharply with trivaline, which samples all three major conformations (PPII, β-extended, and α-helical) in significant proportions, and triglycine, which occupies all four corner regions of the Ramachandran space and undergoes slow cis-trans isomerization of peptide bonds [1]. The conformational ensemble remains invariant across chain lengths from Ala₃ to Ala₇, indicating that tri-alanine is the minimal length necessary to capture the full conformational behavior of longer oligoalanines [1].

Conformational Homogeneity
Head‑to‑head
~90% PPII / ~10% β‑extended · α‑helical not detected
vs. trivaline: all three major conformations populated
vs. triglycine: four Ramachandran corner regions
Predictable single‑state backbone geometry for model studies
NMR/MD in explicit solvent; tri‑alanine is the minimal length capturing oligoalanine behavior
Peptide Conformation NMR Spectroscopy Molecular Dynamics

β-Sheet Crystal Packing: Tri-Alanine vs. Tetra-Alanine

In crystalline anti-parallel β-sheet structures, tri-alanine (Ala₃) and tetra-alanine (Ala₄) exhibit fundamentally different intermolecular arrangements. For Ala₄, all alanine residues occupy equivalent positions within the anti-parallel β-sheet framework, and the structure is stabilized by stronger hydrogen bonding compared to the trimer [1]. In contrast, tri-alanine (Ala₃) adopts two alternative locations within the unit cell, as documented in the foundational crystallographic study of this system [1]. Furthermore, the intermolecular arrangement of AP-(Ala)₄ differs from that of polyalanine fibers, demonstrating that interchain β-sheet packing evolves as a function of alanine sequence length, with tri-alanine representing a distinct structural regime [1].

β‑Sheet Crystal Packing
Head‑to‑head
X‑ray ssNMR Tri‑alanine: two alternative unit‑cell locations, weaker H‑bonds
Tetra‑alanine: all residues equivalent, stronger H‑bonds, packing distinct from fibers
Non‑interchangeable structural regimes for β‑sheet nucleation studies
Chain‑length‑dependent evolution of intermolecular arrangement
X-ray Crystallography Solid-State NMR β-Sheet Structure

Enzymatic Substrate Recognition: Amide vs. Carboxylate Terminus

The di-alanine amide hydrochloride (H-Ala-Ala-NH2·HCl) has been explicitly validated as a substrate for dipeptidyl aminopeptidase I [1]. Extrapolation from carboxypeptidase Y kinetic studies indicates that L-amino acid amides function as superior nucleophiles in aminolysis reactions compared to their corresponding free L-amino acids [2]. While direct kinetic parameters (k_cat, K_M) for tri-alanine amide with specific peptidases are not available in the current dataset, the established substrate activity of the di-alanine analog establishes a class-level expectation that tri-alanine amide will undergo enzymatic recognition by aminopeptidases and peptidases with chain-length-dependent kinetics. The C-terminal amide functionality is a critical determinant of this recognition, distinguishing it from carboxylate-terminated alanine peptides [2].

Enzymatic Substrate Recognition
Class‑level
Di‑alanine amide validated with dipeptidyl aminopeptidase I
Amide‑terminated peptides: reported stronger nucleophiles than carboxylate forms
Amide terminus critical for enzyme‑substrate interaction context
Tri‑alanine kinetic parameters require validation; class‑level inference from analog data
Enzyme Kinetics Peptidase Substrate Protease Assay

H-Ala-Ala-Ala-NH2·HCl: Validated Research Applications


PPII Helix Reference Standard for NMR and MD

H-Ala-Ala-Ala-NH2·HCl serves as a well-characterized model system for investigating the PPII helix, the dominant conformation of unfolded proteins and a key structural element in collagen and proline-rich peptides. With ~90% PPII population determined by combined NMR and MD approaches with <5% uncertainty, this tripeptide provides a baseline for calibrating scalar coupling measurements and validating computational force fields for backbone conformational sampling [1]. Researchers studying intrinsically disordered proteins or collagen mimetics can use this compound as a conformational reference standard.

X-ray Model for β-Sheet Nucleation

The crystallographic characterization of tri-alanine in anti-parallel β-sheet assemblies provides a fundamental structural reference for investigating the minimum chain-length requirements for β-sheet nucleation. The documented two-alternative-position occupancy of Ala₃ contrasts with the equivalent-position arrangement of Ala₄, offering a defined system for studying the length-dependent evolution of β-sheet packing and hydrogen-bonding energetics [2]. This application is directly relevant to amyloid research, silk fiber structural biology, and the design of β-sheet peptide materials.

Peptidase Substrate for Chain-Length-Dependent Enzyme Kinetics

As a member of the alanine amide homopeptide series, H-Ala-Ala-Ala-NH2·HCl can be employed in peptidase assays to probe chain-length dependence of substrate recognition and catalytic efficiency. The established substrate activity of H-Ala-Ala-NH2·HCl with dipeptidyl aminopeptidase I establishes a class-level expectation for enzymatic activity with aminopeptidases [3]. The C-terminal amide functionality distinguishes this compound from carboxylate-terminated tri-alanine in aminolysis reactions, where L-amino acid amides exhibit superior nucleophilicity relative to free amino acids [4].

Application
Selection Property
Validation Focus
PPII Helix Reference Standard for NMR/MD
Homogeneous PPII‑dominant conformational ensemble
Confirm backbone geometry by NMR and MD in aqueous solution
X‑ray Model for β‑Sheet Nucleation
Tri‑alanine crystallographic packing with alternative site occupancy
Verify hydrogen‑bonding network and length‑dependent packing evolution
Peptidase Substrate for Chain‑Length Kinetics
Amide‑terminated tri‑alanine as aminopeptidase substrate candidate
Assess chain‑length‑dependent recognition and amide vs. carboxylate contribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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